
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPB is a synthetic molecule that belongs to the class of benzamides and has a molecular formula of C15H16N2O.
作用机制
The mechanism of action of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves its ability to inhibit the activity of PARP-1 and tankyrase-1 enzymes. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the accumulation of DNA damage and cell death. Tankyrase-1 is an enzyme that regulates the Wnt signaling pathway, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the stabilization of Axin, a negative regulator of the Wnt pathway, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of PARP-1 and tankyrase-1 enzymes, induction of DNA damage, inhibition of cell proliferation, and apoptosis. Additionally, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, including its availability, ease of synthesis, and potent inhibitory activity against PARP-1 and tankyrase-1 enzymes. However, there are also some limitations to using 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for the research on 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, including its potential applications in cancer therapy, neuroprotection, and diabetes treatment. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, as well as its potential side effects and toxicity. Furthermore, the development of more potent and selective inhibitors of PARP-1 and tankyrase-1 enzymes based on the structure of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 2-amino-4-methylpyridine with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to obtain the final product, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide. The purity and yield of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
属性
产品名称 |
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
3-amino-4-methyl-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI 键 |
ZTHAUTYIMJBRQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)
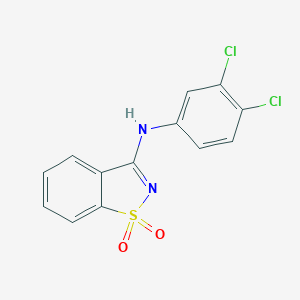
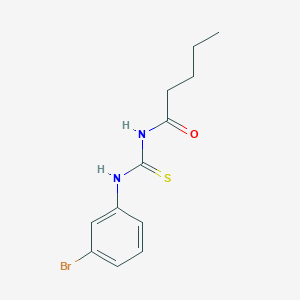
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)
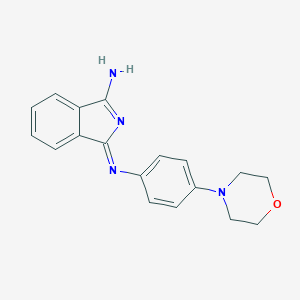
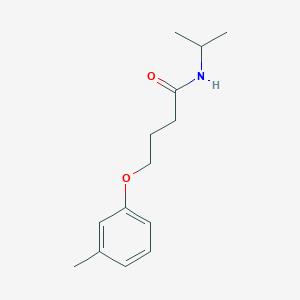
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)


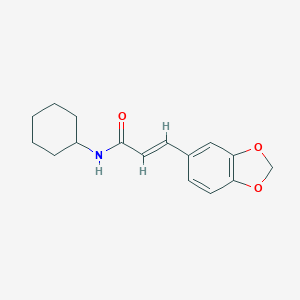
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)